N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs: (1) a 1,3-benzodioxole-5-carboxamide group, (2) a sulfonylethyl linker, and (3) a 4-(pyridin-2-yl)piperazine moiety. The sulfonylethyl linker may enhance solubility and modulate pharmacokinetics compared to other linkers such as acetyl or alkyl chains . This compound’s structural complexity positions it within a broader class of piperazine-based carboxamides, which are extensively studied for therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-19(15-4-5-16-17(13-15)28-14-27-16)21-7-12-29(25,26)23-10-8-22(9-11-23)18-3-1-2-6-20-18/h1-6,13H,7-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZJRQUDKGIQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine structure have been reported to target enzymes crucial for dna replication, and other targets such as non-receptor tyrosine-protein kinase. These targets play a significant role in cellular processes, including cell division and signal transduction.
Mode of Action
Compounds with similar structures have been reported to inhibit crucial enzymes for dna replication, suggesting that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been reported to affect pathways related to dna replication, suggesting that this compound might have similar effects. The downstream effects of these pathways could include inhibition of cell division and alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s closest structural analogs are differentiated by variations in the linker, piperazine substituents, and carboxamide groups. Key examples include:
a. 2-(4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (6l)
- Structural Differences: Replaces the benzodioxole group with a pyrimidine ring and incorporates nitro and acetyl substituents on the phenylpiperazine moiety. The linker is a nitrophenoxypropyl chain instead of sulfonylethyl.
- Implications : The pyrimidine core and nitro groups may enhance π-π stacking interactions but reduce metabolic stability compared to benzodioxole .
b. N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1008672)
- Structural Differences : Features a fluorophenylpiperazine and furan-ethyl linker instead of pyridinylpiperazine and sulfonylethyl.
c. N-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1007193)
- Structural Differences : Utilizes a methoxyphenylpiperazine and lacks the sulfonyl group in the linker.
- Implications : The methoxy group improves solubility but may reduce receptor affinity compared to pyridinyl substituents .
Comparative Analysis of Physicochemical Properties
The sulfonylethyl group in the target compound likely improves aqueous solubility relative to the nitrophenoxypropyl linker in 6l . The absence of electron-withdrawing groups (e.g., nitro in 6l) may enhance metabolic stability compared to analogs with such substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
